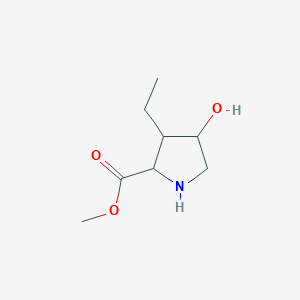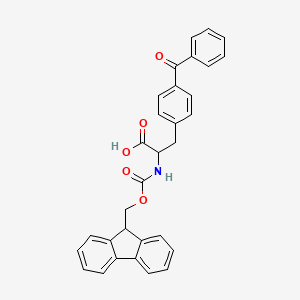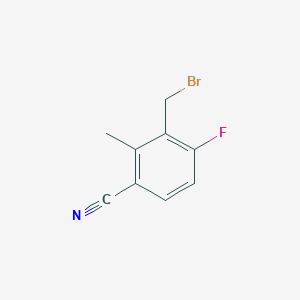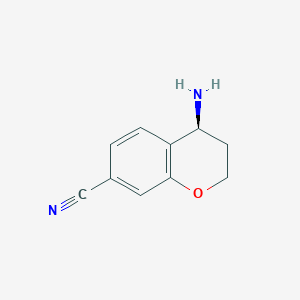![molecular formula C9H12O2 B12832105 Methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12832105.png)
Methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its strained ring system and high reactivity. The presence of a vinyl group and a carboxylate ester makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of [1.1.1]propellane with vinyl magnesium bromide, followed by esterification with methanol. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows:
Reaction with Vinyl Magnesium Bromide: [1.1.1]propellane is reacted with vinyl magnesium bromide in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures.
Esterification: The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The scalability of the process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The vinyl group can participate in various substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or hydroboration using borane (BH3).
Major Products
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Halogenated compounds: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of other functional groups.
Medicine: Explored for its potential in developing new pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate is primarily based on its ability to undergo various chemical transformations. The strained ring system of the bicyclo[1.1.1]pentane core makes it highly reactive, allowing it to participate in a wide range of reactions. The vinyl group provides a site for further functionalization, making it a valuable building block in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
Uniqueness
Methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of the vinyl group, which provides additional reactivity and functionalization options compared to its halogenated or amino counterparts. This makes it particularly valuable in the synthesis of complex organic molecules and in drug design.
Eigenschaften
Molekularformel |
C9H12O2 |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
methyl 3-ethenylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-3-8-4-9(5-8,6-8)7(10)11-2/h3H,1,4-6H2,2H3 |
InChI-Schlüssel |
ZJGAQURTPJERMP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC(C1)(C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


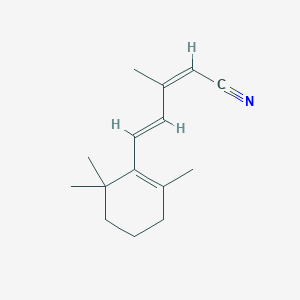
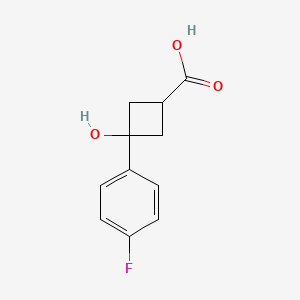
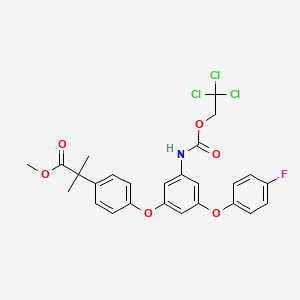
![1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one](/img/structure/B12832052.png)
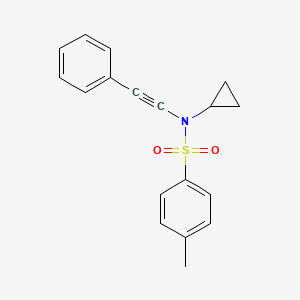
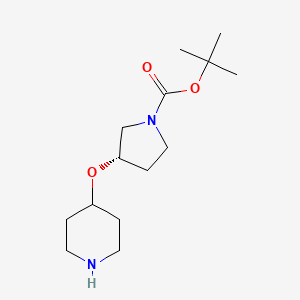
![5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole](/img/structure/B12832069.png)
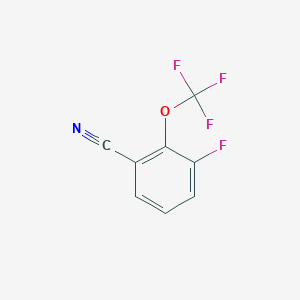
![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12832086.png)
![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid](/img/structure/B12832087.png)
